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molecular formula C13H10ClFN2O B8536228 N-(3-Aminophenyl)-2-chloro-4-fluorobenzamide

N-(3-Aminophenyl)-2-chloro-4-fluorobenzamide

Cat. No. B8536228
M. Wt: 264.68 g/mol
InChI Key: WLRBIHNEFOLFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07803813B2

Procedure details

Combine 3-nitroaniline (3.0 g, 21.7 mmol), dichloromethane (100 mL), pyridine (2.11 mL, 26.0 mmol) and 2-chloro-4-fluorobenzoyl chloride (3.07 mL, 23.9 mmol). Stir at room temperature overnight. Filter the white precipitate, rinse with ether (2×10 mL), and dry under vacuum to provide 2-chloro-4-fluoro-N-(3-nitrophenyl)benzamide (4.92 g, 77%). Combine the 2-chloro-4-fluoro-N-(3-nitrophenyl)benzamide (4.92 g, 16.7 mmol) with ethanol (150 mL), SnCl2-2H2O (18.9 g, 83.6 mmol) and concentrated hydrochloric acid (8.24 mL, 83.6 mmol). Stir at reflux under a nitrogen atmosphere for 2 hr. Neutralize with ammonium hydroxide (15 mL). Filter through Celite®, wash with dichloromethane (2×15 mL), separate the filtrate, extract with dichloromethane (2×80 mL), and dry the combined organic layers over magnesium sulfate. Filter and concentrate to dryness to provide the title intermediate as an off-white solid (3.04 g, 69%): mass spectrum (ion spray): m/z=265.0 (M+1); 1H NMR (DMSO-d6): 10.16 (bs, N—H), 7.60 (dd, J=6.2 Hz, 8.6 Hz, 1H), 7.54 (dd, J=2.5 Hz, 9.0 Hz, 1H), 7.30 (td, J=2.5 Hz, 8.5 Hz, 1H), 7.04 (t, J=2.0 Hz, 1H), 6.93 (t, J=8.0 Hz, 1H), 6.74 (bd, J=7.9 Hz, 1H), 6.29 (dd, J=2.2 Hz, 7.9 Hz, 1H), 5.10 (bs, 2H).
Quantity
4.92 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
8.24 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
69%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1)=[O:5].Cl.[OH-].[NH4+]>C(O)C>[NH2:13][C:9]1[CH:8]=[C:7]([NH:6][C:4](=[O:5])[C:3]2[CH:16]=[CH:17][C:18]([F:20])=[CH:19][C:2]=2[Cl:1])[CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.92 g
Type
reactant
Smiles
ClC1=C(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=CC(=C1)F
Step Two
Name
SnCl2-2H2O
Quantity
18.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
8.24 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter through Celite®
WASH
Type
WASH
Details
wash with dichloromethane (2×15 mL)
CUSTOM
Type
CUSTOM
Details
separate the filtrate
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane (2×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic layers over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)NC(C1=C(C=C(C=C1)F)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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